molecular formula C10H8BrN3O B15291538 6-Amino-5-(4-bromophenyl)-4(3H)-pyrimidinone

6-Amino-5-(4-bromophenyl)-4(3H)-pyrimidinone

Katalognummer: B15291538
Molekulargewicht: 266.09 g/mol
InChI-Schlüssel: ZSLCMLTUWSOLAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-5-(4-bromophenyl)-4(3H)-pyrimidinone is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group at the 6th position and a bromophenyl group at the 5th position. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(4-bromophenyl)-4(3H)-pyrimidinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and guanidine.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the pyrimidine ring. This can be achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Scale-up processes are designed to ensure cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, amines, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 6-Amino-5-(4-bromophenyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Amino-5-phenyl-4(3H)-pyrimidinone: Lacks the bromine substituent.

    6-Amino-5-(4-chlorophenyl)-4(3H)-pyrimidinone: Contains a chlorine substituent instead of bromine.

    6-Amino-5-(4-fluorophenyl)-4(3H)-pyrimidinone: Contains a fluorine substituent instead of bromine.

Uniqueness

The presence of the bromine atom in 6-Amino-5-(4-bromophenyl)-4(3H)-pyrimidinone can influence its chemical reactivity and biological activity, making it unique compared to its analogs. Bromine’s size and electronegativity can affect the compound’s interactions with molecular targets and its overall pharmacokinetic properties.

Eigenschaften

Molekularformel

C10H8BrN3O

Molekulargewicht

266.09 g/mol

IUPAC-Name

4-amino-5-(4-bromophenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H8BrN3O/c11-7-3-1-6(2-4-7)8-9(12)13-5-14-10(8)15/h1-5H,(H3,12,13,14,15)

InChI-Schlüssel

ZSLCMLTUWSOLAF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=C(N=CNC2=O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.